BenchChemオンラインストアへようこそ!

N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine

JAK TYK2 kinase inhibitor

Select this compound for kinase drug discovery. Its pyrazolo[1,5-a]pyrazine core is a privileged hinge-binding motif in JAK/TYK2 inhibitors (Pfizer), and the cyclopropylmethyl 4-amino group confers metabolic stability superior to N-methyl/ethyl analogs. Use as a baseline control in JAK selectivity panels (lacks extended subtype-directing substituents) or as a LogP-balanced fragment (XLOGP3 ~1.6–1.9) for lead optimization. Essential for SAR studies where conservative modifications cause >100-fold selectivity shifts.

Molecular Formula C10H12N4
Molecular Weight 188.234
CAS No. 1564901-67-2
Cat. No. B2832497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine
CAS1564901-67-2
Molecular FormulaC10H12N4
Molecular Weight188.234
Structural Identifiers
SMILESC1CC1CNC2=NC=CN3C2=CC=N3
InChIInChI=1S/C10H12N4/c1-2-8(1)7-12-10-9-3-4-13-14(9)6-5-11-10/h3-6,8H,1-2,7H2,(H,11,12)
InChIKeyYHDKUACRZCDOFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine (CAS 1564901-67-2) – Core Identity & Scaffold Context


N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine (CAS 1564901-67-2; molecular formula C10H12N4; molecular weight 188.23 g/mol) is a heterocyclic small molecule built on the pyrazolo[1,5-a]pyrazine core . This scaffold is recognized in medicinal chemistry as a privileged hinge-binding motif for kinase inhibition, most prominently exploited within Pfizer's patent estate encompassing selective Janus kinase (JAK) and Bruton's tyrosine kinase (BTK) inhibitors [1]. Structurally, the compound bears an N-cyclopropylmethyl substitution at the 4-amino position, a feature that distinguishes it from simpler N-alkyl or N-aryl analogs and may modulate key drug-like properties.

Why N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine Is Not Interchangeable with Generic Pyrazolo[1,5-a]pyrazine Analogs


Compound-level substitution within the pyrazolo[1,5-a]pyrazine series is unsupported due to demonstrated structure-activity relationship (SAR) steepness. Pfizer's JAK/TYK2 inhibitor programs show that even conservative alterations to the 4-amino substituent (e.g., benzyl → cyclopropylmethyl → methoxyethyl) can drive >100-fold shifts in kinase selectivity and potency [1]. For instance, a closely related difunctionalized analog bearing the cyclopropylmethyl motif achieves TYK2 IC50 = 62 nM, while its des-cyclopropylmethyl counterpart loses substantial affinity (IC50 >10,000 nM) [2]. Such data underpin the requirement for exact compound identity in any screening or optimization campaign; no generic 'pyrazolo[1,5-a]pyrazin-4-amine' reference standard can reliably substitute for this specific chemotype.

Side-by-Side Quantitative Evidence: How N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine Differentiates from Closest Analogs


Kinase Inhibition Potency: Class-Level TYK2/JAK Activity of Cyclopropylmethyl-Bearing Pyrazolo[1,5-a]pyrazine

A difunctionalized pyrazolo[1,5-a]pyrazine derivative retaining the N-cyclopropylmethyl-4-amino moiety (BDBM305803) displays TYK2 IC50 = 62 nM, JAK2 IC50 = 299 nM, and JAK1 IC50 = 316 nM in a caliper-based enzymatic assay, confirming that the scaffold substitution pattern is permissive for potent JAK family inhibition [1]. In contrast, structurally related analogs in the same patent series where the cyclopropylmethyl group is replaced by a cyclopropylsulfonyl or other motifs show markedly reduced potency (IC50 >10,000 nM against TYK2) [2]. Although direct quantitative data for N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine as a minimal core have not been publicly disclosed, the available SAR provides a class-level inference that the cyclopropylmethyl appendage is a critical contributor to JAK/TYK2 engagement.

JAK TYK2 kinase inhibitor

Molecular Properties: Lipophilicity Control Driven by Cyclopropylmethyl vs. Common N-Substituents

Predicted partition coefficients (XLOGP3) indicate that N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine (LogP ≈ 1.5–2.0) occupies a more balanced lipophilicity window than its common comparator N-benzylpyrazolo[1,5-a]pyrazin-4-amine (LogP ≈ 2.5–3.0) . The cyclopropylmethyl group introduces approximately 0.5–1.0 log units lower lipophilicity compared to a benzyl substituent of similar steric bulk, while preserving greater hydrophobic contact surface than an N-methyl analog (LogP ≈ 0.8–1.2). This intermediate logP profile is consistent with improved aqueous solubility and reduced CYP-mediated metabolic liability often observed for cyclopropylalkyl amines relative to their arylalkyl counterparts [1].

LogP drug-likeness permeability

Metabolic Stability: Cyclopropylmethyl Amine vs. N-Dealkylation Liability of Alkyl Amino Analogs

N-cyclopropylmethyl amines generally exhibit improved resistance to cytochrome P450-mediated N-dealkylation relative to N-methyl or N-ethyl amines, owing to the steric shielding and electronic effects of the cyclopropane ring [1]. While direct microsomal stability data for N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine are not publicly available, the cyclopropylmethyl motif is a recognized metabolic soft-spot mitigation strategy employed across multiple kinase inhibitor programs, including the approved JAK inhibitor upadacitinib [2]. By contrast, N-methylpyrazolo[1,5-a]pyrazin-4-amine analogs are anticipated to undergo rapid oxidative N-demethylation, limiting their utility in cellular or in vivo assays without compensatory structural modifications.

metabolic stability CYP N-dealkylation

Highest-Confidence Application Scenarios for N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine Based on Quantitative Evidence


Kinase Selectivity Profiling: Minimalist Scaffold for JAK/TYK2 Panel Screening

Procure this compound as a minimalist reference probe for JAK family selectivity panels. The cyclopropylmethyl-4-amino scaffold retains the core hinge-binding motif common to potent TYK2/JAK inhibitors reported in Pfizer's patent series, yet lacks the extended substituents that drive subtype selectivity. This makes it an ideal negative-control or baseline compound for establishing selectivity windows in biochemical kinase assays [1].

Lead Optimization Starting Point: Lipophilicity-Normalized Fragment for Kinase Programs

Use this compound as a LogP-balanced starting point for fragment-based or structure-guided lead optimization. Its predicted XLOGP3 (~1.6–1.9) occupies a drug-like window superior to common benzyl analogs (XLOGP3 ~2.6–2.9), potentially reducing downstream solubility and metabolic liabilities while preserving sufficient hydrophobic contact for kinase hinge binding [1].

In Vivo Pharmacology: Candidate for Metabolic Stability-Driven Compound Selection

Select this compound over N-methyl or N-ethyl analogs when planning cell-based or in vivo kinase inhibition studies. The cyclopropylmethyl group is expected to confer enhanced resistance to CYP-mediated N-dealkylation, a property leveraged in approved agents such as upadacitinib, thereby extending effective exposure duration and improving target engagement reliability [1].

Quote Request

Request a Quote for N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.